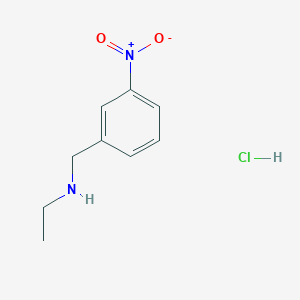

N-(3-nitrobenzyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(3-nitrophenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-10-7-8-4-3-5-9(6-8)11(12)13;/h3-6,10H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPELTCBRKZZTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-71-2 | |

| Record name | Benzenemethanamine, N-ethyl-3-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(3-nitrobenzyl)ethanamine Hydrochloride

<_

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of N-(3-nitrobenzyl)ethanamine hydrochloride. The synthesis is achieved through a two-step process commencing with the reductive amination of 3-nitrobenzaldehyde with ethylamine to form the free base, N-(3-nitrobenzyl)ethanamine. This is followed by conversion to its hydrochloride salt. This guide emphasizes the underlying chemical principles, provides detailed experimental procedures, and addresses critical safety considerations, offering a robust framework for researchers in organic synthesis and drug development.

Introduction

N-(3-nitrobenzyl)ethanamine and its hydrochloride salt are valuable intermediates in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an amine, which can then be utilized in the construction of more complex molecular architectures. The reliable and efficient synthesis of this compound is therefore of significant interest to the scientific community.

This guide details a well-established and scalable method for the preparation of this compound, focusing on the principles of reductive amination. Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, allowing for the controlled alkylation of amines.[1][2] This process involves the initial reaction of a carbonyl compound (in this case, 3-nitrobenzaldehyde) with an amine (ethylamine) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[2]

Reaction Theory and Mechanism

The synthesis of N-(3-nitrobenzyl)ethanamine proceeds via a reductive amination reaction. The key steps are outlined below:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the ethylamine on the carbonyl carbon of 3-nitrobenzaldehyde. This is followed by dehydration to form a Schiff base, specifically an imine. The formation of the imine is a reversible process and is often catalyzed by a mild acid.[3]

-

Reduction: The imine intermediate is then reduced to the secondary amine, N-(3-nitrobenzyl)ethanamine. A mild reducing agent, such as sodium borohydride (NaBH₄), is typically employed for this step. Sodium borohydride is selective for the reduction of the imine in the presence of the nitro group and the aromatic ring.[2]

-

Salt Formation: The final step involves the conversion of the synthesized free base into its hydrochloride salt by treatment with hydrochloric acid. This is often desirable as the hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store than the free base.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 15.11 g | 0.10 |

| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | ~7.1 mL | 0.11 |

| Sodium Borohydride | NaBH₄ | 37.83 | 4.54 g | 0.12 |

| Methanol | CH₃OH | 32.04 | 200 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

Part A: Synthesis of N-(3-nitrobenzyl)ethanamine (Free Base)

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.11 g (0.10 mol) of 3-nitrobenzaldehyde in 150 mL of methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.[3]

-

Amine Addition: To the stirred solution, add ~7.1 mL (0.11 mol) of a 70% aqueous solution of ethylamine dropwise over a period of 10 minutes. A slight exotherm may be observed.

-

Imine Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine.

-

Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. In a separate beaker, prepare a solution of 4.54 g (0.12 mol) of sodium borohydride in 50 mL of methanol. Caution: Sodium borohydride reacts with methanol to produce hydrogen gas. Add the sodium borohydride solution to the reaction mixture slowly and portion-wise over 30-45 minutes, ensuring the temperature does not exceed 10 °C.[4][5][6]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

-

Work-up:

-

Carefully quench the reaction by the slow addition of 100 mL of water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extract the aqueous residue with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-nitrobenzyl)ethanamine as an oil.

-

Part B: Formation of this compound

-

Salt Formation: Dissolve the crude N-(3-nitrobenzyl)ethanamine oil in a minimal amount of diethyl ether (approximately 50-100 mL).

-

Acidification: While stirring, slowly add concentrated hydrochloric acid dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms.

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials or byproducts.

-

Recrystallize the crude hydrochloride salt from an appropriate solvent system, such as ethanol/diethyl ether, to obtain the purified product.

-

Dry the purified crystals in a vacuum oven.

-

Visualization of the Process

Reaction Mechanism

Caption: Overall synthetic pathway for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should show characteristic signals for the aromatic protons, the benzylic methylene protons, the ethyl group protons, and the amine proton. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR spectroscopy will confirm the number of unique carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond, the aromatic C-H bonds, the C-N bond, and the nitro group (typically strong absorptions around 1530 and 1350 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety and Handling

It is imperative that this synthesis is carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

3-Nitrobenzaldehyde: Is an irritant. Avoid inhalation and contact with skin and eyes.

-

Ethylamine: Is a corrosive and flammable liquid. Handle with care and avoid ignition sources.

-

Sodium Borohydride: Is a flammable solid and is water-reactive, releasing flammable hydrogen gas upon contact with water or protic solvents like methanol.[4][5][6] It is also toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. Handle under an inert atmosphere if possible and add it slowly to the reaction mixture.[4][5] In case of fire, use a dry chemical extinguisher; do not use water.[6]

-

Hydrochloric Acid: Is a highly corrosive acid. Handle with extreme care to avoid contact with skin and eyes.

-

Diethyl Ether: Is a highly flammable and volatile liquid. Ensure there are no open flames or spark sources in the vicinity.

Troubleshooting

-

Low Yield:

-

Incomplete imine formation: Ensure the reaction is stirred for a sufficient amount of time before adding the reducing agent.

-

Decomposition of sodium borohydride: Ensure the sodium borohydride is fresh and has been stored properly. Add it to a cooled solution to minimize decomposition.

-

Losses during work-up: Ensure complete extraction and minimize transfers.

-

-

Impure Product:

-

Presence of starting material: The reaction may not have gone to completion. Consider increasing the reaction time or the amount of reducing agent.

-

Presence of the corresponding alcohol (3-nitrobenzyl alcohol): This can occur if the aldehyde is reduced before imine formation. Ensure the amine is added before the reducing agent.

-

Recrystallization should be performed carefully to remove impurities.

-

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently prepare this valuable synthetic intermediate. The versatility of the nitro group in the final product opens up numerous possibilities for further chemical modifications, making this compound a key building block in the development of new chemical entities.

References

-

Sodium Borohydride. (n.d.). ESPI Metals. Retrieved from [Link]

-

Sodium borohydride - Standard Operating Procedure. (2012, December 14). University of California. Retrieved from [Link]

-

SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Reductive Amination. (2023, March 16). YouTube. Retrieved from [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. (2020, April 15). Frontiers in Chemistry. Retrieved from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

-

3-Nitrobenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

- Studies on the Synthesis of 3-Nitrobenzaldehyde. (1998). Indian Journal of Pharmaceutical Sciences.

- How do you synthesize 3-Nitrobenzaldehyde?. (2023, December 19). Bloom Tech.

- Reductive amination of nitrobenzene with different aldehydes. (n.d.).

- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure.

- Synthesis of N-(3-nitro-4-methoxybenzyl)-N,N,N-trimethylammonium chloride. (n.d.). PrepChem.

- 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. (n.d.). Organic Chemistry practical course.

- Preparation of 3-nitrobenzaldehyde. (n.d.). PrepChem.com.

- United States Patent Office. (n.d.).

- RU2201917C2 - Method of synthesis of 3-nitrodiphenylamine. (n.d.).

- CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof. (n.d.).

- WO 2015/155664 A1. (2015, October 15).

- CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. (n.d.).

- N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride. (n.d.). Sigma-Aldrich.

- 1H proton nmr spectrum of ethylamine. (n.d.). Doc Brown's Chemistry.

- Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. (n.d.). Oxford Instruments.

- NMR Spectra of Some Nitro-substituted N-Alkylanilines I. (1965). Acta Chemica Scandinavica.

- Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. (n.d.). Royal Society of Chemistry.

- N-methyl-4-nitrophenethylamine hydrochloride. (n.d.). PubChem.

- 3-Nitrobenzyl alcohol(619-25-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (n.d.). MDPI.

Sources

chemical properties of N-(3-nitrobenzyl)ethanamine hydrochloride

An In-depth Technical Guide to the Chemical Properties of N-(3-nitrobenzyl)ethanamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a secondary amine hydrochloride salt. Its structure incorporates a meta-substituted nitrophenyl group, which significantly influences its chemical reactivity and physical properties. The presence of the nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while the secondary amine hydrochloride provides a site for nucleophilic reactions and confers aqueous solubility. This guide provides a comprehensive overview of its synthesis, core chemical properties, and detailed analytical characterization, offering valuable insights for researchers in medicinal chemistry, organic synthesis, and materials science.

Synthesis Pathway and Protocol

The most direct and common method for synthesizing this compound is through a two-step process involving reductive amination followed by salt formation. This approach is widely utilized due to its high efficiency and the ready availability of starting materials.

Causality of Experimental Choices: The synthesis begins with 3-nitrobenzaldehyde and ethylamine. The reaction forms a Schiff base (imine) intermediate, which is not isolated due to its potential instability. Instead, it is reduced in situ. Sodium borohydride (NaBH₄) is selected as the reducing agent because it is a mild and selective reagent that effectively reduces the imine C=N bond without affecting the nitro group. The final step involves treating the resulting free amine with hydrochloric acid to precipitate the stable, crystalline hydrochloride salt, which is easier to handle, purify, and store than the free base.

Diagram of Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 3-nitrobenzaldehyde and ethylamine.

Materials:

-

3-Nitrobenzaldehyde

-

Ethylamine (70% solution in water)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (concentrated and 2M solution)

-

Diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) in methanol. Cool the solution in an ice bath.

-

Slowly add ethylamine solution (1.2 eq) dropwise to the cooled solution while stirring. Allow the reaction to stir at room temperature for 1 hour to ensure the formation of the imine intermediate.

-

Reduction: Cool the mixture again in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 20°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

-

Workup: Quench the reaction by slowly adding 2M HCl until the effervescence ceases. Reduce the volume of methanol under reduced pressure.

-

Add water and extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude N-(3-nitrobenzyl)ethanamine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Add concentrated HCl dropwise while stirring until no further precipitation is observed.

-

Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry to yield this compound as a solid.

Physicochemical Properties

The properties of this compound are dictated by its molecular structure: the aromatic nitro group, the secondary amine, and the ionic hydrochloride salt. The hydrochloride form significantly increases its melting point and water solubility compared to the free base.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 216.67 g/mol | [2] |

| Appearance | Expected to be an off-white to yellow solid | [3][4] |

| Melting Point | Not specified; requires experimental determination. For comparison, the related 2-(4-nitrophenyl)ethylamine hydrochloride melts at 200°C.[3] | - |

| Solubility | Expected to be soluble in water and methanol. The hydrochloride salt of amines generally exhibits good water solubility.[5][6] | [5][6] |

| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container.[7] | [7] |

Experimental Protocol: Melting Point Determination

Objective: To determine the melting point range of the synthesized compound, which serves as an indicator of purity.

Methodology:

-

Ensure the synthesized this compound is completely dry.

-

Pack a small amount of the crystalline solid into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point is reported as the range T₁ – T₂. A sharp melting range (e.g., < 2°C) is indicative of high purity.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Diagram of Analytical Workflow

Caption: General workflow for spectroscopic characterization.

A. ¹H NMR Spectroscopy

-

Aromatic Protons (Ar-H): Four protons on the benzene ring are expected. Due to the meta-substitution, they will appear in the range of δ 7.5-8.5 ppm . The proton between the two electron-withdrawing groups (C2-H) will be the most downfield. Complex splitting patterns (multiplets) are expected.

-

Benzylic Protons (Ar-CH₂-N): A singlet or a triplet (if coupled to the N-H proton) is expected around δ 4.0-4.5 ppm , integrating to two protons.

-

Amine Protons (N-H₂⁺): A broad singlet is expected, typically downfield, integrating to two protons. Its position is variable and depends on the solvent and concentration.

-

Ethyl Protons (-N-CH₂-CH₃): A quartet around δ 2.8-3.2 ppm (integrating to 2H) coupled to the methyl group.

-

Ethyl Protons (-CH₂-CH₃): A triplet around δ 1.2-1.5 ppm (integrating to 3H) coupled to the methylene group.

B. Infrared (IR) Spectroscopy

-

N-H Stretch: A broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹ , which is characteristic of a secondary amine salt.[8]

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). Aliphatic C-H stretches appear just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).

-

N-O Stretch (Nitro Group): Two very strong and characteristic bands are expected: an asymmetric stretch around 1510-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹ .[9]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Found in the fingerprint region, typically around 1020-1220 cm⁻¹ .[8]

C. Mass Spectrometry (MS)

For analysis, Electron Spray Ionization (ESI) is the preferred method. The analysis would be performed on the free base, N-(3-nitrobenzyl)ethanamine (C₉H₁₂N₂O₂, MW: 180.21 g/mol ).[1]

-

Molecular Ion Peak ([M+H]⁺): A prominent peak is expected at m/z = 181.097 , corresponding to the protonated free base.[1]

-

Key Fragmentation Patterns:

-

Loss of the ethyl group (-CH₂CH₃) leading to a fragment at m/z = 151.

-

Cleavage of the benzyl-nitrogen bond, potentially forming a tropylium-like ion or a nitrobenzyl cation at m/z = 136.

-

Experimental Protocol: Analytical Characterization

Objective: To confirm the structure and purity of the synthesized compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR):

-

Dissolve ~10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data (phasing, baseline correction, and integration for ¹H) to analyze chemical shifts, coupling constants, and integrations.

-

-

Infrared (IR) Spectroscopy:

-

Place a small amount of the dry solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Identify the key functional group frequencies.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Infuse the solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Acquire the spectrum in positive ion mode to determine the exact mass of the [M+H]⁺ ion and confirm the elemental composition.

-

Safety and Handling

As with any chemical, proper safety precautions must be observed. Information is derived from safety data sheets for closely related compounds.

-

Hazards: May cause skin, eye, and respiratory irritation.[5][10] The toxicological properties have not been fully investigated.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][11] Use only in a well-ventilated area or with appropriate exhaust ventilation like a chemical fume hood.[10]

-

Handling: Avoid breathing dust.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This guide has detailed the synthesis, physicochemical properties, and comprehensive analytical characterization of this compound. The provided protocols offer a self-validating framework for its preparation and confirmation. A thorough understanding of these chemical properties is fundamental for its effective application in research and development, ensuring both successful experimental outcomes and safe laboratory practices.

References

-

Angene Chemical. (2025). Safety Data Sheet for (R)-1-(4-Nitrophenyl)ethanamine hydrochloride. [Link]

-

Pharmaffiliates. (n.d.). N-(4-Nitrobenzyl)ethanamine hydrochloride | 1158452-11-9. [Link]

-

Solubility of Things. (n.d.). Ethylamine hydrochloride. [Link]

-

PubChemLite. (n.d.). N-(3-nitrobenzyl)ethanamine (C9H12N2O2). [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(3-benzyloxy-4-nitrophenyl)ethylamine, hydrochloride. [Link]

- Google Patents. (2018). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.

-

Wikipedia. (n.d.). Ethylamine. [Link]

-

NIST. (n.d.). Ethanamine, n,n-diethyl-, hydrochloride. [Link]

- Google Patents. (2014).

-

PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

-

Doc Brown's Chemistry. (2025). Infrared spectrum of ethylamine. [Link]

-

PubMed. (1988). 3-Nitrobenzyl alcohol has wide applicability as a matrix for FAB-MS. [Link]

-

PubChem. (n.d.). N-(4-Nitrobenzyl)ethanamine HCl. [Link]

-

SpectraBase. (n.d.). Ethylamine hydrochloride - Optional[1H NMR]. [Link]

-

PubChem. (n.d.). 2-(3-chlorophenyl)-N-(3-nitrobenzyl)ethanamine. [Link]

-

PubMed Central. (n.d.). (4-Hydroxy-3-nitrobenzyl)methylammonium chloride. [Link]

-

Pharmaffiliates. (n.d.). 2-(3-Nitrophenyl)ethanamine Hydrochloride | 19008-62-9. [Link]

-

NIST. (n.d.). Hydroxylamine, n-ethyl-, hydrochloride. [Link]

Sources

- 1. PubChemLite - N-(3-nitrobenzyl)ethanamine (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. fishersci.com [fishersci.com]

- 8. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 3-Nitrobenzaldehyde(99-61-6) IR Spectrum [m.chemicalbook.com]

- 10. angenechemical.com [angenechemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(3-nitrobenzyl)ethanamine hydrochloride

Abstract

N-(3-nitrobenzyl)ethanamine hydrochloride is a synthetic small molecule featuring a nitroaromatic ring, a benzylamine core, and an ethylamine moiety. While direct experimental evidence elucidating its specific mechanism of action is not yet available in the public domain, its structural components are well-recognized pharmacophores present in a variety of biologically active agents. This technical guide synthesizes information from related chemical classes to propose a putative mechanism of action for this compound. We postulate a dual-activity model wherein the nitrobenzyl component acts as a potential prodrug activated by cellular reductases, leading to cytotoxic effects, while the ethanamine sidechain may modulate interactions with specific protein targets. This document provides a theoretical framework and a comprehensive experimental roadmap for researchers and drug development professionals to systematically investigate and validate the biological activities and molecular targets of this compound.

Introduction: Deconstructing the Pharmacological Potential

The rational design and development of novel therapeutics hinge on a deep understanding of their mechanism of action (MoA). This compound presents an intriguing case for investigation due to its composite structure. Each of its three key structural motifs has been independently associated with significant biological activities.

-

The Nitroaromatic System: Nitro-containing compounds are a cornerstone in medicinal chemistry, with applications ranging from antimicrobial to anticancer therapies.[1] Their activity is often linked to the bioreduction of the nitro group within hypoxic environments, generating reactive nitrogen species that can induce cellular damage.[2][3]

-

The Benzylamine Core: The benzylamine scaffold is present in a multitude of approved drugs, including agents targeting neurotransmitter transporters and various receptors.[4][5] This suggests the potential for this compound to interact with specific protein binding pockets.

-

The Ethanamine Sidechain: The nature of the amine substitution can significantly influence the compound's physicochemical properties and its interaction with biological targets. The ethyl group in this case may confer specific binding affinities or metabolic stability.

This guide will explore the plausible MoA stemming from these structural features and provide detailed protocols for their experimental validation.

A Postulated Dual-Activity Mechanism of Action

Based on the chemical architecture of this compound, we propose a dual-activity mechanism. This model hypothesizes that the compound may function both as a bioreductive prodrug and as a modulator of specific protein targets.

Hypothesis 1: Bioreductive Activation of the Nitro Group

A widely accepted mechanism for nitroaromatic compounds involves their enzymatic reduction to generate cytotoxic metabolites.[1][6] This process is particularly effective in hypoxic environments, such as those found in solid tumors or anaerobic bacterial cultures. We postulate that N-(3-nitrobenzyl)ethanamine undergoes a similar activation pathway.

The proposed bioreductive pathway is as follows:

-

Enzymatic Reduction: Cellular nitroreductases, often overexpressed in cancer cells and present in various microbes, catalyze the reduction of the nitro group (NO2) to a nitroso (NO) derivative.[3]

-

Further Reduction: The nitroso intermediate can be further reduced to a hydroxylamine (NHOH) and subsequently to an amine (NH2).

-

Generation of Reactive Species: These reduction intermediates, particularly the nitroso and hydroxylamine species, are highly reactive and can lead to the formation of DNA adducts, protein modification, and the generation of reactive oxygen species (ROS), ultimately triggering cell death.[1]

Caption: Proposed bioreductive pathway of N-(3-nitrobenzyl)ethanamine.

Hypothesis 2: Interaction with Protein Targets

The benzylamine scaffold is a known pharmacophore that interacts with a variety of protein targets. Benzylamine derivatives have been shown to inhibit the uptake of catecholamines, suggesting interactions with neurotransmitter transporters.[7] We hypothesize that this compound may bind to specific enzymes or receptors, thereby modulating their activity.

Potential targets could include:

-

Monoamine Oxidases (MAOs): Benzylamine itself is a substrate for MAO-B.[4] Structural analogs could act as inhibitors.

-

Neurotransmitter Transporters: The structural similarity to catecholamines could lead to competitive inhibition of dopamine, norepinephrine, or serotonin transporters.[7]

-

Other Enzymes or Receptors: The overall shape and electronic properties of the molecule could allow for binding to a range of other targets, which would need to be identified through screening.

Experimental Validation Roadmap

A systematic and multi-faceted approach is required to elucidate the mechanism of action of this compound. The following experimental workflow is proposed, starting with broad screening and progressing to more specific mechanistic studies.

Caption: Experimental workflow for MoA determination.

Phase 1: Initial Screening and Target Identification

The first phase aims to identify the biological context in which this compound is active and to generate initial hypotheses about its molecular targets.

Computational methods can provide initial clues about potential protein targets, helping to prioritize experimental efforts.

Experimental Protocol: In Silico Target Prediction

-

Compound Preparation: Obtain the 2D structure (SMILES) of N-(3-nitrobenzyl)ethanamine. Convert to a 3D structure using a suitable chemistry software package and perform energy minimization.

-

Target Prediction Servers: Submit the 3D structure to multiple target prediction web servers (e.g., SwissTargetPrediction, PharmMapper, SuperPred). These tools identify potential targets based on structural similarity to known ligands.[8][9]

-

Data Analysis: Consolidate the lists of predicted targets. Prioritize targets that are common across multiple prediction platforms and are biologically plausible given the compound's structure (e.g., enzymes, transporters).

Broad phenotypic screens are essential to determine the compound's general biological activity.

Experimental Protocol: Antiproliferative Assay (e.g., against a cancer cell line panel)

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., NCI-60 panel) in their respective recommended media.

-

Compound Treatment: Plate cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Viability Assessment: Measure cell viability using a standard assay such as MTT, resazurin, or CellTiter-Glo.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. Analyze the pattern of activity across the panel to identify potential sensitivities.

A similar approach can be used for antimicrobial screening against a panel of bacterial and fungal strains.

Phase 2: Validation of Hypothesized Mechanisms

This phase involves targeted experiments to test the hypotheses generated in Phase 1.

These experiments will determine if the nitro group is essential for activity and if it undergoes cellular reduction.

Experimental Protocol: Nitroreductase-Dependent Activity Assay

-

Cell Lines: Use a pair of cell lines, one with normal nitroreductase activity and another with either overexpression or knockdown of a key nitroreductase enzyme.

-

IC50 Determination: Determine the IC50 of this compound in both cell lines as described in the antiproliferative assay protocol.

-

Comparative Analysis: A significant shift in IC50 between the two cell lines would indicate that the compound's activity is dependent on nitroreductase-mediated activation.

Based on the in silico predictions and phenotypic screening results, specific biochemical assays should be performed to confirm direct interaction with putative protein targets.

Experimental Protocol: Enzyme Inhibition Assay (Generic)

-

Reagents: Obtain the purified recombinant target enzyme, its substrate, and a suitable buffer system.

-

Assay Setup: In a microplate format, combine the enzyme, buffer, and varying concentrations of this compound. Allow for a pre-incubation period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Monitor the formation of the product over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

-

Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[10]

Table 1: Quantitative Data Summary (Hypothetical)

| Assay Type | Cell Line / Target | Parameter | Value |

| Antiproliferative | HCT116 (Colon Cancer) | IC50 | 5.2 µM |

| Antiproliferative | A549 (Lung Cancer) | IC50 | 12.8 µM |

| Antimicrobial | E. coli | MIC | 32 µg/mL |

| Enzyme Inhibition | MAO-B | IC50 | 8.7 µM |

Phase 3: Cellular Mechanism of Action

Once a direct target is validated, the downstream cellular consequences of its modulation need to be investigated.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Thermal Challenge: Heat aliquots of the cell lysate to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

-

Western Blot Analysis: Analyze the supernatant for the presence of the target protein by Western blotting.

-

Data Analysis: Binding of the compound to the target protein will stabilize it, leading to a higher melting temperature compared to the vehicle control. This confirms target engagement in a cellular context.

Conclusion and Future Directions

This guide provides a comprehensive, albeit putative, framework for understanding the mechanism of action of this compound. The proposed dual-activity model, involving bioreductive activation and direct protein modulation, is grounded in the well-established pharmacology of its constituent chemical motifs. The detailed experimental roadmap offers a clear path for researchers to systematically test these hypotheses and uncover the precise molecular interactions of this compound. Future work should focus on synthesizing analogs to probe structure-activity relationships, conducting in vivo efficacy studies based on the confirmed mechanism of action, and performing detailed toxicological profiling.

References

-

Inhibition of uptake of catecholamines by benzylamine derivatives. [Link]

-

Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

-

Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

-

Benzylamine - Wikipedia. [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

-

Tailored mode-of-action assays to enhance your drug discovery process. [Link]

-

Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]

-

Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. [Link]

-

Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]

-

Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. [Link]

-

Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. [Link]

-

Predicting Drug-Target Interactions for New Drug Compounds Using a Weighted Nearest Neighbor Profile. [Link]

-

In silico methods for drug-target interaction prediction. [Link]

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. Benzylamine - Wikipedia [en.wikipedia.org]

- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Predicting Drug-Target Interactions for New Drug Compounds Using a Weighted Nearest Neighbor Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bellbrooklabs.com [bellbrooklabs.com]

biological activity of N-(3-nitrobenzyl)ethanamine hydrochloride

An In-depth Technical Guide to the Biological Activity and Synthetic Utility of N-(3-nitrobenzyl)ethanamine Hydrochloride

Authored by: A Senior Application Scientist

Preamble: Situating N-(3-nitrobenzyl)ethanamine in Drug Discovery

To the experienced researcher, a molecule like this compound is not merely a substance with a defined structure; it is a starting point, a scaffold imbued with latent potential. While direct, comprehensive biological profiling of this specific salt is not extensively documented in public literature, its true value emerges when viewed as a versatile intermediate in medicinal chemistry. The presence of two key functional groups—a secondary amine and an aromatic nitro group—on a flexible benzylamine framework provides a rich platform for synthetic elaboration and the generation of novel, biologically active compounds.

This guide, therefore, deviates from a simple recitation of known biological effects. Instead, it adopts a forward-looking, application-oriented perspective. We will dissect the molecule's structural components, explore the established bio-functional roles of its core moieties (nitroaromatics and benzylamines), and provide a strategic blueprint for its use in drug discovery workflows. The focus is on potential—how to leverage this compound to create new chemical entities and how to rationally design screening funnels to uncover their therapeutic promise.

Molecular Profile and Physicochemical Characteristics

This compound is an organic salt with the chemical formula C9H13ClN2O2. The structure features a benzylamine core, where the benzene ring is substituted at the meta-position with a nitro group (NO2), and the nitrogen atom of the benzylamine is N-alkylated with an ethyl group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many biological and synthetic applications.

| Property | Value | Source |

| Molecular Formula | C9H12N2O2 | PubChem |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 90390-03-7 | [1] |

| Predicted XlogP | 1.8 | [2] |

| Monoisotopic Mass | 180.08987 Da | [2] |

The meta-position of the nitro group is significant. It exerts a strong electron-withdrawing effect on the aromatic ring, influencing its electronic properties and potential interactions with biological targets.[3] The secondary amine provides a nucleophilic center and a hydrogen bond donor, critical for both chemical reactions and molecular recognition by proteins.

The Nitroaromatic Moiety: A Double-Edged Sword in Pharmacology

The nitro group is a fascinating and potent functional group in drug design. Its presence can confer a range of biological activities, but it can also be associated with toxicity.

Mechanisms of Bioactivity:

-

Antimicrobial and Antiparasitic Effects: Many nitro-containing drugs, such as metronidazole (an antibacterial) and nifurtimox (an antiparasitic), function as prodrugs.[3] In the low-oxygen environment of anaerobic bacteria or certain parasites, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates.[4] These intermediates can damage critical biomolecules like DNA, leading to cell death.[3][4] This reductive activation mechanism provides a degree of selectivity for anaerobic over aerobic cells.

-

Anxiolytic and Hypnotic Effects: The nitro group is a key pharmacophoric element in several benzodiazepine drugs, including nitrazepam and clonazepam.[4] In these molecules, the electron-withdrawing nature of the nitro group at position 7 of the benzodiazepine ring system is crucial for enhancing their hypnotic and anxiolytic activity by modulating the GABA-A receptor complex.[4]

-

Anticancer Potential: The hypoxic (low oxygen) microenvironment of solid tumors presents a unique opportunity for nitro-group-containing compounds. Similar to their antimicrobial mechanism, these compounds can be selectively reduced in cancer cells to produce cytotoxic species. For instance, the related compound 2-nitrobenzylamine hydrochloride has been noted for its potential cancer-fighting properties by inhibiting protein synthesis necessary for cancer cell proliferation.[5]

Toxicity Considerations: The same reductive activation that provides therapeutic effects can also lead to toxicity if it occurs in host cells. The formation of nitro radical anions can lead to oxidative stress and damage to healthy tissues.[4] Therefore, any drug discovery program based on a nitroaromatic scaffold must include early and rigorous toxicity screening.

Synthetic Utility: A Gateway to Chemical Diversity

The primary value of N-(3-nitrobenzyl)ethanamine lies in its capacity as a synthetic intermediate. Both the secondary amine and the nitro group are handles for a wide array of chemical transformations, allowing for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

3.1 Key Derivatization Pathways

The diagram below illustrates the principal synthetic transformations that can be performed on the N-(3-nitrobenzyl)ethanamine scaffold.

Caption: Key synthetic pathways for the derivatization of N-(3-nitrobenzyl)ethanamine.

3.2 Experimental Protocol: Synthesis of N-acetyl-N-(3-nitrobenzyl)ethanamine

This protocol details a fundamental acylation reaction at the secondary amine, a common first step in building a chemical library. This self-validating system includes purification and characterization steps to ensure the integrity of the final product.

Objective: To synthesize an amide derivative from this compound to demonstrate a primary derivatization pathway.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard glassware (round-bottom flask, separatory funnel, etc.)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

NMR spectrometer, Mass spectrometer

Procedure:

-

Preparation: To a 100 mL round-bottom flask, add this compound (1.0 eq) and dissolve in anhydrous dichloromethane (approx. 20 mL).

-

Basification: Add triethylamine (2.2 eq) dropwise to the stirred solution at 0 °C (ice bath). The triethylamine neutralizes the hydrochloride salt and acts as a base for the subsequent reaction. Stir for 15 minutes.

-

Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise. Causality Note: Slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO3 solution (to remove excess acid), water, and brine. Trustworthiness Note: Each wash removes specific impurities, ensuring a cleaner final product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the structure and purity of the isolated product using 1H NMR, 13C NMR, and mass spectrometry.

Proposed Biological Screening Workflow

Given the known activities of related nitrobenzylamines and the general potential of nitroaromatics, a logical first-pass screening strategy for a library of N-(3-nitrobenzyl)ethanamine derivatives would focus on anticancer and antimicrobial activities.

Caption: Proposed workflow for screening derivatives of N-(3-nitrobenzyl)ethanamine.

4.1 Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a standard method for assessing the cytotoxic (cell-killing) potential of the synthesized compounds against a panel of human cancer cell lines.

Objective: To determine the concentration-dependent cytotoxic effect of test compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Normal human cell line (e.g., HEK293, for counter-screening)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO (stock solutions)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality Note: This allows sufficient time for viable cells to metabolize the MTT.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 5 minutes and read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound should be regarded by drug development professionals not as a molecule with a fixed biological role, but as a privileged scaffold for innovation. Its value is unlocked through strategic chemical modification. The presence of the nitro group suggests a rational focus on developing agents for diseases where reductive bioactivation is a viable therapeutic strategy, such as in oncology and infectious diseases targeting anaerobic pathogens. The protocols and workflows outlined in this guide provide a robust framework for synthesizing a diverse chemical library from this starting material and for systematically screening it to identify novel bioactive compounds. The path forward involves a disciplined cycle of synthesis, screening, and optimization, grounded in the fundamental principles of medicinal chemistry.

References

-

PubChemLite (2026). N-(3-nitrobenzyl)ethanamine (C9H12N2O2). Available at: [Link]

-

Gackowska, L. et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. Available at: [Link]

-

PubChem. N-(2-methyl-3-nitrobenzyl)-1-ethanamine. Available at: [Link]

-

Chem-Impex. S-α-Methyl-4-nitrobenzylamine hydrochloride. Available at: [Link]

-

Crysdot LLC. N-Ethyl-N-(3-nitrobenzyl)ethanamine hydrobromide. Available at: [Link]

-

PubChem. 3-Nitrobenzylamine. Available at: [Link]

-

PubChem. Ethanamine, N-nitro-. Available at: [Link]

-

Wikipedia. Ethylamine. Available at: [Link]

-

ResearchGate. N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]

-

PubChem. 4-Nitrobenzylamine. Available at: [Link]

-

YouTube. Preparation of Amines from Nitro compounds |Ethanamine | Aniline. Available at: [Link]

-

Barreiro, E. J. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Available at: [Link]

Sources

- 1. 90390-03-7|N-(3-Nitrobenzyl)ethanamine|BLD Pharm [bldpharm.com]

- 2. PubChemLite - N-(3-nitrobenzyl)ethanamine (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

spectroscopic data (NMR, IR, MS) of N-(3-nitrobenzyl)ethanamine hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of N-(3-nitrobenzyl)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₉H₁₃ClN₂O₂). Designed for researchers, scientists, and professionals in drug development, this document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causality behind experimental choices and provides predictive data based on established chemical principles to facilitate the structural elucidation and quality control of this compound.

Introduction: The Structural Imperative

This compound is a substituted benzylamine derivative. As with any synthesized compound intended for research or pharmaceutical development, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive, detailed view of the molecular architecture, confirming the connectivity of atoms, the presence of key functional groups, and the overall molecular mass. This guide serves as a practical reference for acquiring and interpreting the multi-faceted spectroscopic signature of this specific molecule.

The hydrochloride salt form introduces specific considerations, particularly the protonation of the secondary amine. This protonation significantly influences the chemical environment of nearby atoms, an effect that is clearly observable in NMR and IR spectra. Understanding these nuances is critical for accurate data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information on the chemical environment, connectivity, and population of ¹H and ¹³C nuclei. For a hydrochloride salt, the choice of a deuterated solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve ionic salts and its wide chemical shift window. Deuterium oxide (D₂O) is an alternative, but would lead to the exchange and disappearance of the amine N-H proton signals.

Experimental Protocol: NMR Sample Preparation

A robust NMR spectrum is contingent upon meticulous sample preparation. The following protocol is designed to minimize artifacts and ensure high-quality data.

Methodology:

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[1]

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[2] This volume is optimal for standard 5 mm NMR tubes.

-

Dissolution: Gently agitate the vial to fully dissolve the sample. Sonication may be used if necessary. The final solution must be transparent and free of any particulate matter.

-

Filtration: To remove any suspended impurities that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.[3]

-

Internal Standard: DMSO-d₆ contains a residual proton signal (quintet at ~2.50 ppm) that can serve as a primary chemical shift reference. For highly accurate work, a small amount of tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm.[4]

¹H NMR Spectroscopy: Data Interpretation

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The predicted spectrum of this compound in DMSO-d₆ will show distinct signals for the ethyl, benzyl, and aromatic protons, as well as the ammonium protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| -CH₃ (Ethyl) | ~1.2 | Triplet (t) | ~7.2 | 3H | Shielded aliphatic protons, split by the adjacent CH₂ group (2 neighbors + 1 = 3). |

| -CH₂- (Ethyl) | ~3.0 | Quartet (q) | ~7.2 | 2H | Deshielded by the adjacent nitrogen atom, split by the CH₃ group (3 neighbors + 1 = 4). |

| -CH₂- (Benzyl) | ~4.3 | Singlet (s)¹ | - | 2H | Strongly deshielded by the aromatic ring and the adjacent ammonium nitrogen. |

| Ar-H (H-5) | ~7.7 | Triplet (t) | ~7.9 | 1H | Standard aromatic proton, split by two adjacent aromatic protons (H-4 and H-6). |

| Ar-H (H-6) | ~7.9 | Doublet (d) | ~7.8 | 1H | Ortho to the electron-withdrawing nitro group, split only by H-5. |

| Ar-H (H-4) | ~8.2 | Doublet (d) | ~8.1 | 1H | Ortho to the nitro group, split only by H-5. |

| Ar-H (H-2) | ~8.4 | Singlet (s) | - | 1H | Positioned between two substituents, showing minimal coupling to other ring protons. Most deshielded aromatic proton due to proximity to the nitro group. |

| -NH₂⁺- | ~9.5 | Broad Singlet (br s) | - | 2H | The ammonium protons are acidic and deshielded. The signal is often broad due to quadrupolar coupling with nitrogen and potential chemical exchange. |

¹Note: The benzyl CH₂ protons may appear as a triplet if coupling to the two NH₂⁺ protons is resolved, though this is often not the case due to exchange or quadrupolar broadening.

¹³C NMR Spectroscopy: Data Interpretation

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. As the probability of two adjacent ¹³C atoms is very low, no carbon-carbon splitting is observed in a standard proton-decoupled spectrum.[5]

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| -C H₃ (Ethyl) | ~12 | Highly shielded aliphatic carbon. |

| -C H₂- (Ethyl) | ~43 | Deshielded by the adjacent nitrogen atom. |

| -C H₂- (Benzyl) | ~50 | Deshielded by both the aromatic ring and the nitrogen atom. |

| Aromatic C-5 | ~123 | Shielded relative to other aromatic carbons due to meta position relative to the nitro group. |

| Aromatic C-6 | ~125 | Carbon ortho to the CH₂ group. |

| Aromatic C-2 | ~128 | Carbon ortho to the CH₂ group and meta to the NO₂ group. |

| Aromatic C-4 | ~135 | Carbon ortho to the nitro group. |

| Aromatic C-1 | ~138 | Quaternary carbon attached to the benzyl group. |

| Aromatic C-3 | ~148 | Quaternary carbon directly attached to the electron-withdrawing nitro group, making it the most deshielded. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly effective and requires minimal sample preparation.[6][7]

Experimental Protocol: FTIR-ATR

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[8] Take a background spectrum of the empty crystal. This is crucial to subtract the spectral contribution of the atmosphere (e.g., CO₂ and H₂O).

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.[8]

-

Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[6]

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.

IR Spectrum: Data Interpretation

The IR spectrum is dominated by absorptions from the ammonium, nitro, and aromatic groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| N-H Stretch (R₂NH₂⁺) | 3200 - 2700 | Strong, Broad | A very broad and prominent feature characteristic of a secondary ammonium salt. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Sharp peaks just above 3000 cm⁻¹. |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium | Sharp peaks just below 3000 cm⁻¹ from the ethyl and benzyl CH₂/CH₃ groups. |

| N=O Asymmetric Stretch | 1550 - 1510 | Strong | One of the most intense and characteristic peaks in the spectrum, indicative of the nitro group. |

| C=C Stretch (Aromatic) | 1620 - 1580 | Medium | Peaks corresponding to the benzene ring vibrations. |

| N-H Bend | 1600 - 1575 | Medium | Bending vibration of the ammonium group, may overlap with C=C stretches. |

| N=O Symmetric Stretch | 1360 - 1330 | Strong | The second strong, characteristic peak for the nitro group. |

| C-N Stretch | 1250 - 1020 | Medium | Stretch associated with the aliphatic amine C-N bonds.[9] |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and structural information based on fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for a pre-charged, polar molecule like a hydrochloride salt, as it gently transfers ions from solution to the gas phase.[10]

Experimental Protocol: ESI-MS

Methodology:

-

Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile/water.[11]

-

Dilution: Dilute the stock solution to a final concentration of ~1-10 µg/mL using the same solvent system.[11] High concentrations can cause signal suppression and contaminate the instrument.

-

Sample Introduction: The diluted sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system.[12]

-

Ionization: Operate the ESI source in positive ion mode. The hydrochloride salt will already be protonated, readily forming the [M-Cl]⁺ cation in the gas phase.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) experiments by isolating the molecular ion and fragmenting it to aid in structural confirmation.[12]

Mass Spectrum: Data Interpretation

The molecular formula of the free base is C₉H₁₂N₂O₂. The cation detected will be [C₉H₁₂N₂O₂ + H]⁺, which is equivalent to the molecule without its Cl⁻ counter-ion.

-

Molecular Ion: The monoisotopic mass of the cation [C₉H₁₃N₂O₂]⁺ is 181.0972 m/z.[13] The high-resolution mass spectrum should show this peak with high accuracy, confirming the elemental composition.

-

Major Fragmentation Pathways:

-

Benzylic Cleavage: The most likely fragmentation is the cleavage of the C-C bond between the benzyl CH₂ and the aromatic ring, or the C-N bond. The most favorable pathway is the loss of an ethylamine radical to form the 3-nitrobenzyl cation.

-

[M-C₂H₆N]⁺: m/z = 136.02. This fragment, the 3-nitrobenzyl cation , is expected to be a major peak.

-

-

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is common for amines.[14]

-

[M-C₈H₈NO₂]⁺: m/z = 44.05. This corresponds to the [CH₂=NH-CH₂CH₃]⁺ fragment.

-

[M-CH₃]⁺: m/z = 166.07. Loss of a methyl radical from the ethyl group.

-

-

| Predicted m/z | Ion Formula | Identity / Origin |

| 181.10 | [C₉H₁₃N₂O₂]⁺ | Molecular Ion (Cation) |

| 136.02 | [C₇H₆NO₂]⁺ | 3-Nitrobenzyl cation (Benzylic cleavage) |

| 44.05 | [C₂H₆N]⁺ | Ethylideneaminium ion (Alpha-cleavage) |

Visualized Experimental Workflows

NMR Data Acquisition Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

FTIR-ATR Data Acquisition Workflow```dot

Caption: Workflow for ESI-MS analysis of small molecules.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of NMR, FTIR, and MS techniques. ¹H and ¹³C NMR provide definitive confirmation of the carbon-hydrogen framework and atom connectivity. FTIR spectroscopy offers rapid verification of essential functional groups, particularly the nitro and secondary ammonium salt moieties. Finally, high-resolution ESI-MS confirms the elemental composition and molecular weight, with MS/MS fragmentation patterns corroborating the proposed structure. The protocols and predictive data outlined in this guide provide a robust framework for researchers to confidently acquire, interpret, and validate the spectroscopic signature of this compound.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from University of Southern Mississippi Website.

- SlideShare. (2013). Mass Spectrometry analysis of Small molecules.

- West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU.

-

Hofmann, J., & Svanberg, S. (2016). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical and Translational Science, 9(4), 198-213. Available at: [Link]

- University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from UCI Department of Chemistry Website.

- University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from Cambridge Department of Chemistry Website.

-

Lam, C. W., Law, C. Y., & To, K. K. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Hong Kong Medical Journal, 7(2), 174-181. Available at: [Link]

- University of Reading. (n.d.). NMR Sample Preparation. Retrieved from University of Reading Research Website.

- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.

- University of Illinois. (n.d.). NMR Sample Preparation.

- ResearchGate. (2015). How do I make solid sample for FT-IR ATR?.

- ChemicalBook. (2025). 3-NITROPHENETHYLAMINE HYDROCHLORIDE | 19008-62-9.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- The Royal Society of Chemistry. (2014).

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Calgary Chemistry Website.

- PubChemLite. (n.d.). N-(3-nitrobenzyl)ethanamine (C9H12N2O2).

- PubChem. (n.d.). N-(4-Nitrobenzyl)ethanamine HCl.

- Sigma-Aldrich. (n.d.). 3-Nitrobenzylamine hydrochloride.

-

Faria, E. L., et al. (2006). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Journal of the Brazilian Chemical Society, 17, 1248-1252. Available at: [Link]

- NIST. (n.d.). Ethanamine, N-ethyl-N-methyl-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). o-(4-nitrobenzyl)hydroxylamine hydrochloride(2086-26-2) 13c nmr.

- BLD Pharm. (n.d.). 90390-03-7|N-(3-Nitrobenzyl)ethanamine.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- BLD Pharm. (n.d.). 34906-32-6|N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride.

- Sigma-Aldrich. (n.d.). N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride AldrichCPR.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine.

- Fisher Scientific. (n.d.). CAS RN 29968-78-3.

- Sigma-Aldrich. (n.d.). 3-Nitrobenzyl alcohol for mass spectrometry.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine.

- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine.

-

Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Available at: [Link]

- Doc Brown's Chemistry. (n.d.). mass spectrum of ethylamine.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of ethylamine.

- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.

-

Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2322. Available at: [Link]

- Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amines. YouTube.

- NIST. (n.d.). Ethanamine,n,n-diethyl-, hydrochloride. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 3-Nitrobenzyl chloride(619-23-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Nitrophenethylamine hydrochloride(29968-78-3) 1H NMR spectrum.

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. compoundchem.com [compoundchem.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. agilent.com [agilent.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PubChemLite - N-(3-nitrobenzyl)ethanamine (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 14. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

N-(3-nitrobenzyl)ethanamine hydrochloride safety and handling precautions

An In-depth Technical Guide to the Safe Handling of N-(3-nitrobenzyl)ethanamine hydrochloride

This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data for structurally related compounds to provide a robust framework for risk mitigation in the laboratory setting.

Chemical Identification and Properties

This compound is a substituted aromatic amine hydrochloride. While specific experimental data for this exact compound is limited, its properties can be inferred from its constituent functional groups—a nitrobenzyl group and an ethanamine hydrochloride salt. The nitro group is electron-withdrawing, and the benzylamine structure is common in various synthetic organic chemistry applications.

Table 1: Physicochemical Properties of Related Compounds

| Property | Value | Remarks / Source |

|---|---|---|

| Molecular Formula | C₉H₁₃ClN₂O₂ | For N-(4-nitrobenzyl)ethanamine HCl.[1] |

| Molecular Weight | 216.66 g/mol | For N-(4-nitrobenzyl)ethanamine HCl.[1] |

| Physical State | Solid, Crystalline Powder | Expected based on similar amine hydrochlorides and nitrobenzyl compounds.[2] |

| Melting Point | 200 - 215 °C | Data for related compounds like 2-(4-Nitrophenyl)ethylamine hydrochloride and 3-Nitrophenethylamine hydrochloride.[2][3] |

| Solubility | Likely soluble in water | The hydrochloride salt form generally confers water solubility.[4] |

| Storage Temperature | Room Temperature, in a dry, cool, well-ventilated place | Recommended for similar amine hydrochloride and nitrobenzyl compounds.[3][4][5][6] |

| Stability | Stable under normal conditions. Hygroscopic. | Stability is expected, but hygroscopicity is a common trait for amine salts.[2][4] |

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are derived from its chemical structure. Nitroaromatic compounds can be toxic, and amine hydrochlorides are often irritants. Based on data from analogous compounds, the following GHS classifications are anticipated.[4][5][7][8][9]

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315 - Causes skin irritation.[5][7][9] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 - Causes serious eye irritation.[5][7][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 - May cause respiratory irritation.[5][7][9] |

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.[2][10] Ingestion is a less common but possible route of exposure in a laboratory setting.[2]

-

Toxicological Narrative: The irritant properties are attributed to the acidic nature of the hydrochloride salt and the reactivity of the amine group, which can interact with proteins and membranes in the skin, eyes, and respiratory tract.[4][5][7] While specific systemic toxicity data is unavailable, nitroaromatic compounds as a class are known to have potential systemic effects, and caution is warranted.

Proactive Risk Assessment: The Hierarchy of Controls

Before any experimental work begins, a thorough risk assessment is mandatory. The most effective way to manage risk is to follow the "Hierarchy of Controls," a framework that prioritizes the most effective and reliable control measures.

Caption: Risk Management Hierarchy.

For this compound, engineering controls (fume hood) and PPE are the most critical, as elimination and substitution are often not feasible in a research context.

Standard Operating Procedures: Handling and Storage

Adherence to strict protocols is essential for mitigating the risks associated with this compound.

Engineering Controls

-

Ventilation: All weighing and manipulation of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[5][6] The fume hood also provides a contained space in case of a spill.

-